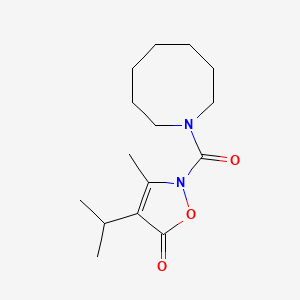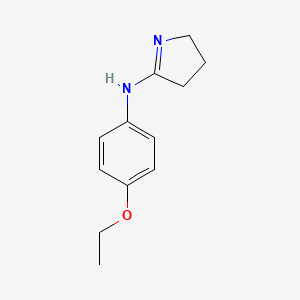
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a benzofuran core with a substituted octadienyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Octadienyl Group: The octadienyl group can be introduced via etherification reactions, where the appropriate alcohol (3,7,7-trimethylocta-2,4-dien-1-ol) is reacted with the benzofuran core under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the octadienyl group.
Reduction: Reduction reactions could target the double bonds or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the octadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Possible use in drug development due to its unique structure.
Industry: Applications in materials science or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different reactivity.
Octadienyl Derivatives: Compounds with similar side chains, which may have comparable properties.
Uniqueness
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is unique due to the combination of the benzofuran core and the octadienyl side chain, which may impart distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-[(2E,4E)-3,7,7-trimethylocta-2,4-dienoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H26O2/c1-15(6-5-11-19(2,3)4)9-12-20-17-8-7-16-10-13-21-18(16)14-17/h5-9,14H,10-13H2,1-4H3/b6-5+,15-9+ |
Clave InChI |
XAQZZKLEOIBXTE-LODDJISYSA-N |
SMILES isomérico |
C/C(=C\COC1=CC2=C(CCO2)C=C1)/C=C/CC(C)(C)C |
SMILES canónico |
CC(=CCOC1=CC2=C(CCO2)C=C1)C=CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
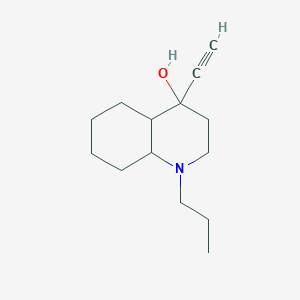
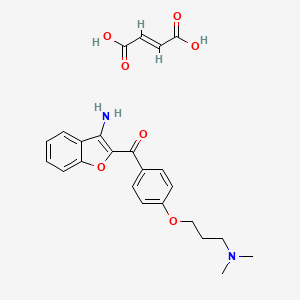
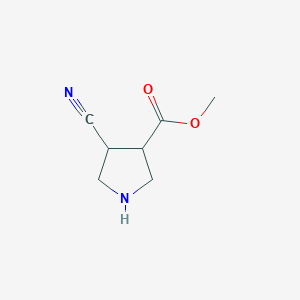

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

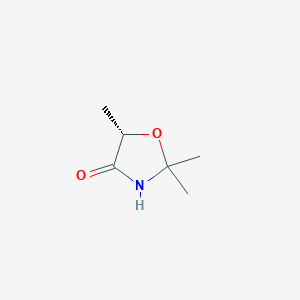
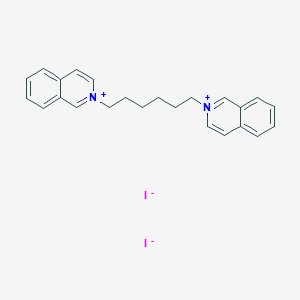
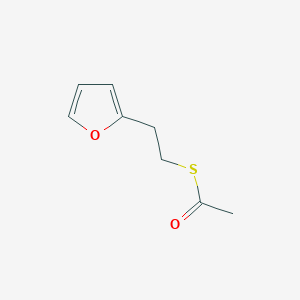
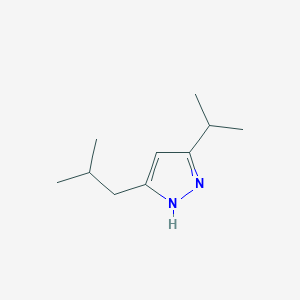
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
